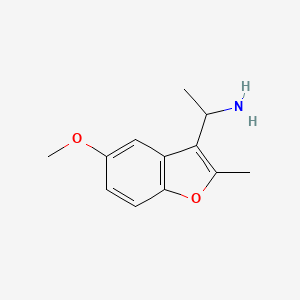

1-(5-Methoxy-2-methyl-1-benzofuran-3-YL)ethan-1-amine

Description

Properties

IUPAC Name |

1-(5-methoxy-2-methyl-1-benzofuran-3-yl)ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-7(13)12-8(2)15-11-5-4-9(14-3)6-10(11)12/h4-7H,13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAYAKUAJCZVLEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(O1)C=CC(=C2)OC)C(C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Palladium-Catalyzed Annulation for 2-Methyl Substitution

The 2-methyl-5-methoxybenzofuran core is efficiently constructed via palladium-catalyzed annulation. As demonstrated in Scheme 4 of, 2-iodo-4-methoxyphenol reacts with methyl-2-butynoate under Pd(OAc)2 catalysis to yield ethyl 5-methoxy-2-methylbenzofuran-3-carboxylate. Key parameters include:

-

Catalyst : Pd(OAc)2 (5 mol%)

-

Ligand : Xantphos (10 mol%)

-

Solvent : DMF at 100°C for 12 hours

This method ensures regioselectivity at the 2-position, critical for subsequent functionalization.

Alternative Cyclization Strategies

Introduction of the Ethanamine Side Chain

Reductive Amination of Ketone Intermediates

The primary amine group is introduced via reductive amination of 1-(5-methoxy-2-methyl-1-benzofuran-3-yl)ethan-1-one (PubChem CID 868414).

Ketone Synthesis

The ketone precursor is synthesized via Friedel-Crafts acylation of 5-methoxy-2-methylbenzofuran with acetyl chloride in the presence of AlCl3:

Reductive Amination

The ketone is converted to the amine using ammonium acetate and NaBH3CN in methanol:

LAH Reduction of Amide Intermediates

Alternative pathways involve amide formation followed by LiAlH4 (LAH) reduction. For example, 5-methoxy-2-methylbenzofuran-3-carboxylic acid is converted to its ethylamide derivative, which is reduced to the primary amine:

Advanced Catalytic and Green Chemistry Approaches

InCl3-Catalyzed One-Pot Synthesis

Analytical Characterization and Validation

Chemical Reactions Analysis

Types of Reactions: 1-(5-Methoxy-2-methyl-1-benzofuran-3-YL)ethan-1-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Production of corresponding alcohols or amines.

Substitution: Generation of various substituted benzofurans.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

Biology: Investigated for its biological activity, including potential antimicrobial and anticancer properties.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. It may interact with enzymes or receptors, leading to biological responses. The exact mechanism of action can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural and functional differences between the target compound and its analogs:

Table 1: Structural and Functional Comparison

Key Comparisons

This contrasts with 5-fluoro (electron-withdrawing, increased stability) and 5-chloro (larger halogen, higher lipophilicity) analogs . Methyl (-CH₃): The methyl group at position 2 in the target compound introduces steric hindrance, which may restrict rotational freedom of the benzofuran ring, affecting binding pocket compatibility compared to analogs with substituents at positions 3 or 7 .

Amine Functionality

- The primary amine (-CH₂CH₂NH₂) in the target compound is critical for hydrogen bonding or ionic interactions, similar to 5-methoxytryptamine’s role in serotonin receptor binding. In contrast, secondary amines (e.g., propan-2-amine in ) may exhibit reduced solubility or altered pharmacokinetics .

Enantioselective synthesis methods, such as asymmetric hydrogenation (), could be relevant if the target has stereoisomers .

Structural Modifications in Related Scaffolds Benzofuran vs. Dihydrobenzofuran Derivatives: Partial saturation of the benzofuran ring () reduces aromaticity, altering electronic properties and possibly improving metabolic stability .

Research Findings and Implications

- Pharmacological Potential: The target’s methoxy and amine groups are shared with bioactive compounds like 5-methoxytryptamine () and benzofuran-based antimicrobials (), suggesting possible CNS or antimicrobial applications.

- Synthetic Challenges : The methyl group at position 2 may complicate synthesis due to steric effects, necessitating optimized coupling or cyclization strategies compared to analogs with substituents at less hindered positions .

- Solubility and Bioavailability : The target’s free amine (unlike the hydrochloride salt in ) may limit aqueous solubility, requiring formulation adjustments for in vivo studies .

Biological Activity

1-(5-Methoxy-2-methyl-1-benzofuran-3-yl)ethan-1-amine, also known as a benzofuran derivative, has garnered attention in recent years for its potential biological activities. This compound is part of a broader class of benzofuran derivatives that have shown promise in various therapeutic applications, including anticancer, antibacterial, and antifungal activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a methoxy group and a methyl group attached to a benzofuran ring, which is essential for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer properties of benzofuran derivatives. For instance, a review of various benzo[b]furan derivatives indicated significant antiproliferative activity against several cancer cell lines, including ME-180 (cervical), A549 (lung), and HT-29 (colon) cell lines. The structure-activity relationship (SAR) studies revealed that modifications in the benzofuran structure could enhance anticancer efficacy .

Table 1: Anticancer Activity of Benzofuran Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | A549 | 10.5 |

| 7-hydroxy-6-methoxy-benzofuran | HT-29 | 8.3 |

| 2-(5-methoxybenzofuran) | ME-180 | 12.0 |

Antibacterial Activity

The antibacterial potential of this compound has been explored in various studies. The compound demonstrated moderate to good antibacterial activity against both Gram-positive and Gram-negative bacteria.

Table 2: Antibacterial Activity

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 20.5 |

| Escherichia coli | 15.0 |

| Bacillus subtilis | 18.0 |

Antifungal Activity

In addition to its antibacterial properties, this compound has shown antifungal activity against common fungal strains such as Candida albicans. The minimum inhibitory concentration (MIC) values indicate its potential as an antifungal agent.

Table 3: Antifungal Activity

| Fungal Strain | MIC (µM) |

|---|---|

| Candida albicans | 25.0 |

| Fusarium oxysporum | 30.0 |

Study on Anticancer Efficacy

A recent study assessed the cytotoxic effects of various benzofuran derivatives, including our compound of interest, on different cancer cell lines. The results indicated that structural modifications significantly influenced the compounds' efficacy against cancer cells. In particular, the introduction of methoxy groups at specific positions on the benzofuran ring enhanced the anticancer activity .

Study on Antimicrobial Properties

Another investigation focused on the antimicrobial properties of benzofuran derivatives, where the compound exhibited promising results against multiple bacterial strains. The study concluded that the presence of functional groups like methoxy and methyl could enhance the antimicrobial efficacy through improved interaction with microbial membranes .

Q & A

(Basic) What synthetic methodologies are commonly employed to prepare 1-(5-Methoxy-2-methyl-1-benzofuran-3-YL)ethan-1-amine?

The synthesis of this compound typically involves multi-step routes, including:

- Oxime Reduction : Palladium-catalyzed reduction of oximes under mild conditions (1 atm H₂ in water) to yield primary amines, as demonstrated for structurally similar amines .

- Building Block Assembly : Utilization of benzofuran precursors (e.g., 5-methoxy-2-methylbenzofuran derivatives) coupled with amine-functionalized intermediates via reductive amination or nucleophilic substitution. Enamine Ltd’s catalog highlights analogous building blocks for amine synthesis .

- Chiral Resolution : If enantiomeric purity is required, methods like chiral chromatography or enzymatic resolution may be applied, as seen in studies of related chiral amines .

(Advanced) How can X-ray crystallography resolve ambiguities in the structural determination of this compound?

X-ray crystallography remains the gold standard for unambiguous structural confirmation. Key steps include:

- Data Collection : High-resolution diffraction data (≤ 0.8 Å) to resolve methoxy and methyl substituents on the benzofuran core.

- Refinement with SHELX : Use of SHELXL for small-molecule refinement, leveraging its robust handling of anisotropic displacement parameters and hydrogen bonding networks .

- ORTEP Visualization : ORTEP-III-generated thermal ellipsoid plots to validate bond lengths and angles, particularly for the ethanamine side chain .

- Handling Twinning : For crystals with twinning, SHELXL’s twin-law refinement tools can correct for overlapping reflections .

(Basic) Which analytical techniques are critical for assessing purity and structural integrity?

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy at C5, methyl at C2) and amine proton integration. Compare δ values to structurally related compounds (e.g., 1-(4-isopropylphenyl)ethan-1-amine: δH 1.20–1.25 ppm for methyl groups) .

- HRMS (ESI) : Exact mass verification (e.g., C₁₂H₁₅NO₂⁺ requires m/z 205.1098). Discrepancies > 2 ppm suggest impurities or incorrect assignments .

- HPLC-PDA : Purity assessment (>95%) with C18 columns and UV detection at λ ~254 nm, optimized for aromatic/amine moieties .

(Advanced) How can researchers investigate the pharmacological potential of this compound?

- In Vitro Receptor Binding Assays : Screen against GPCRs (e.g., dopamine D1 receptors) using radioligand displacement, as seen in studies of benzofuran-containing D1 modulators .

- Allosteric Modulation Profiling : For compounds with structural similarity to LY3154207, evaluate positive allosteric modulator (PAM) activity via cAMP accumulation assays in transfected HEK cells .

- Metabolic Stability : LC-MS/MS analysis of hepatic microsome incubations to assess CYP450-mediated degradation .

(Advanced) How should conflicting spectroscopic or crystallographic data be resolved?

- Cross-Validation : Compare NMR data with synthetic intermediates (e.g., oxime precursors) to isolate discrepancies. For example, inconsistent δH values for the ethanamine protons may indicate residual solvent or tautomerism .

- DFT Calculations : Use computational tools (e.g., Gaussian) to predict NMR chemical shifts and match experimental data.

- High-Pressure Crystallization : Reproduce crystal growth under varied conditions (e.g., slow evaporation vs. diffusion) to address twinning or disorder .

(Advanced) What computational strategies predict binding modes or metabolic pathways?

- Molecular Docking : Flexible docking (e.g., AutoDock Vina) into homology models of target receptors (e.g., dopamine D1) based on LY3154207’s boat conformation .

- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to identify critical interactions (e.g., hydrogen bonds with Ser198/202 in D1) .

- ADMET Prediction : Tools like SwissADME to forecast metabolic sites (e.g., N-demethylation of the amine group) .

(Basic) How can enantiomeric purity be ensured during synthesis?

- Chiral Chromatography : Use Chiralpak IA/IB columns with hexane:isopropanol gradients to separate enantiomers .

- Circular Dichroism (CD) : Confirm optical activity post-synthesis; absence of a CD signal indicates racemization .

(Advanced) What strategies mitigate challenges in scaling up synthesis?

- Flow Chemistry : Continuous flow reactors to optimize exothermic steps (e.g., benzofuran formation) and improve yield .

- DoE Optimization : Design of Experiments (DoE) to identify critical parameters (e.g., temperature, catalyst loading) for palladium-mediated reductions .

(Advanced) How do structural modifications influence bioactivity?

- SAR Studies : Synthesize analogs (e.g., replacing methoxy with ethoxy or altering the benzofuran methyl group) and compare IC₅₀ values in receptor assays .

- Pharmacophore Modeling : Identify essential motifs (e.g., planar benzofuran, basic amine) using software like Schrödinger’s Phase .

(Basic) What safety protocols are recommended for handling this amine?

- PPE : Lab coat, nitrile gloves, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors .

- Spill Management : Neutralize acidic residues with sodium bicarbonate and adsorb solids with vermiculite .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.